

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(1H-Pyrazol-3-yl)morpholine

CAS No.: 474656-47-8

Cat. No.: B1288522

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4-(1H-Pyrazol-3-yl)morpholine is a heterocyclic compound that merges two pharmacologically significant scaffolds: pyrazole and morpholine. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component for engaging with biological targets.[3]

Concurrently, the morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is frequently incorporated into drug candidates to enhance physicochemical properties.[4] It often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles, while its basic nitrogen can serve as a key interaction point or a handle for salt formation.

The combination of these two moieties in **4-(1H-Pyrazol-3-yl)morpholine** creates a molecule with significant potential as a building block or lead compound in drug discovery. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes,

reactivity, and its established role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **4-(1H-Pyrazol-3-yl)morpholine** is critical for its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Physicochemical Data

The key physical and chemical characteristics are summarized below. It is important to note that several of these values are predicted through computational models and await experimental verification.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ N ₃ O	[5]
Molecular Weight	155.19 g/mol	PubChem
Appearance	Expected to be a solid at room temperature	Inferred
Boiling Point	361.2 ± 32.0 °C (Predicted)	[6]
Density	1.232 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	15.91 ± 0.10 (Predicted, acidic N-H)	[6]
Solubility	Expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol and DMSO.	Inferred from structure

Spectroscopic Profile

The structural features of **4-(1H-Pyrazol-3-yl)morpholine** give rise to a distinct spectroscopic signature. The following is an expert analysis of the expected spectral data, crucial for its identification and characterization.^{[3][7]}

- ¹H NMR Spectroscopy:
 - Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons. The protons adjacent to the oxygen (-CH₂-O-) would appear downfield (approx. 3.7-3.9 ppm), while the protons adjacent to the nitrogen (-CH₂-N-) would appear slightly more upfield (approx. 3.0-3.2 ppm).
 - Pyrazole Protons: The pyrazole ring should exhibit two doublets in the aromatic region, corresponding to the C4-H and C5-H protons. The N-H proton of the pyrazole is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration (typically >10 ppm).
 - Pyrazole N-H: A broad signal, typically in the 12-14 ppm range, which is exchangeable with D₂O.
- ¹³C NMR Spectroscopy:
 - Morpholine Carbons: Two signals are expected: one for the carbons adjacent to oxygen (approx. 66-68 ppm) and another for the carbons adjacent to nitrogen (approx. 48-50 ppm).
 - Pyrazole Carbons: Three signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C3 carbon, being attached to the electronegative nitrogen of the morpholine, would be the most downfield of the three.
- FT-IR Spectroscopy:
 - N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ corresponding to the pyrazole N-H stretching vibration.
 - C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the morpholine ring and just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring.

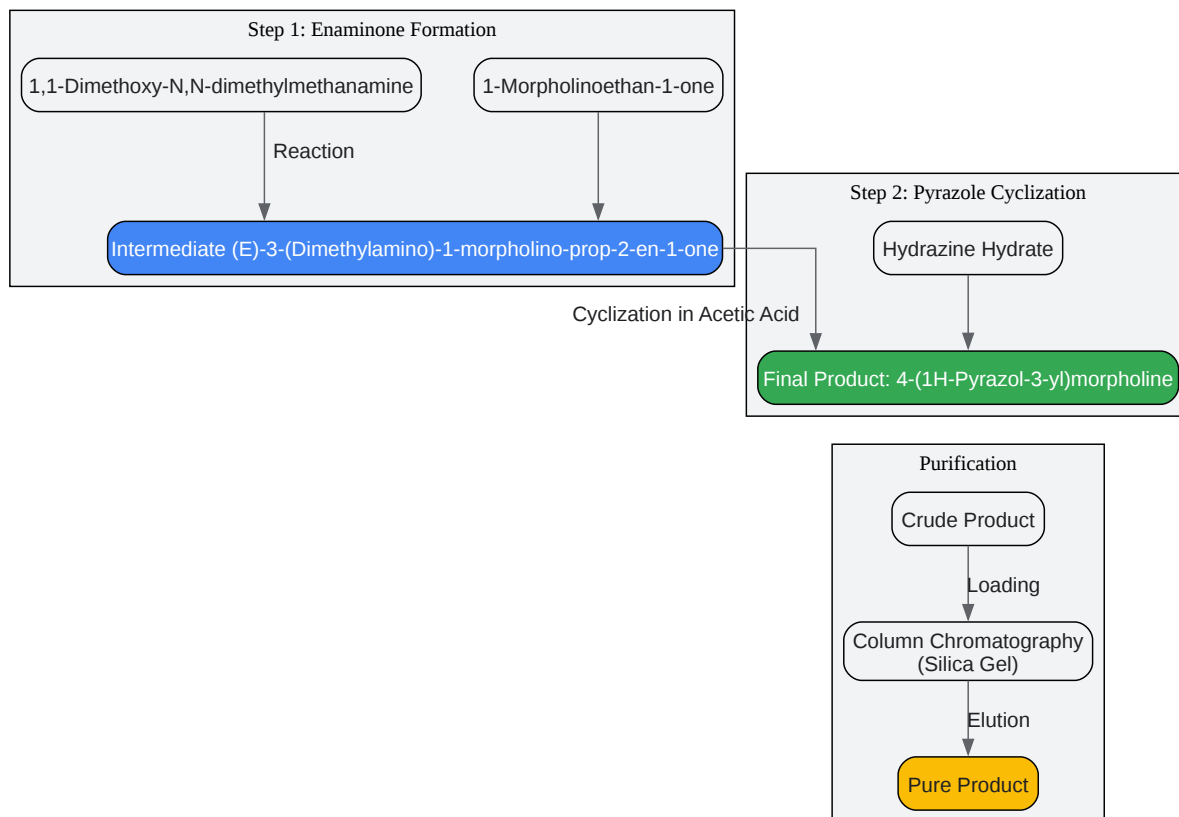
- C-O-C Stretch: A strong, characteristic band around 1115 cm^{-1} for the ether linkage in the morpholine ring.
- C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyrazole moiety in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Synthesis and Purification

While multiple synthetic strategies can be envisioned, a common and effective method for constructing substituted pyrazoles involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A plausible and efficient pathway for the synthesis of **4-(1H-Pyrazol-3-yl)morpholine** is outlined below.

Proposed Synthetic Workflow

The synthesis can be logically approached via a two-step process starting from commercially available materials. This method involves the formation of an enaminone intermediate followed by cyclization with hydrazine.



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Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

Causality: This protocol is designed for efficiency and high yield. The use of Bredereck's reagent (1,1-Dimethoxy-N,N-dimethylmethanamine) provides a highly reactive enaminone intermediate. The subsequent cyclization with hydrazine in acetic acid is a classic and reliable method for forming the pyrazole ring.[8]

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-morpholinoprop-2-en-1-one

- To a stirred solution of 1-morpholinoethan-1-one (1.0 eq) in a suitable solvent such as toluene, add 1,1-dimethoxy-N,N-dimethylmethanamine (1.2 eq).
- Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate and can often be used in the next step without further purification.

Step 2: Synthesis of **4-(1H-Pyrazol-3-yl)morpholine**

- Dissolve the crude intermediate from Step 1 in glacial acetic acid.
- Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. An exotherm may be observed.
- After the addition is complete, heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and pour it carefully into a beaker of ice-water.
- Basify the aqueous solution to a pH of ~8-9 using a saturated sodium bicarbonate solution.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol:

- The crude product should be purified by flash column chromatography on silica gel.
- A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-10% methanol gradient), is typically effective.
- Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford **4-(1H-Pyrazol-3-yl)morpholine** as a pure solid.

Chemical Reactivity and Derivatization Potential

The molecule possesses several reactive sites, making it a versatile scaffold for further chemical modification.

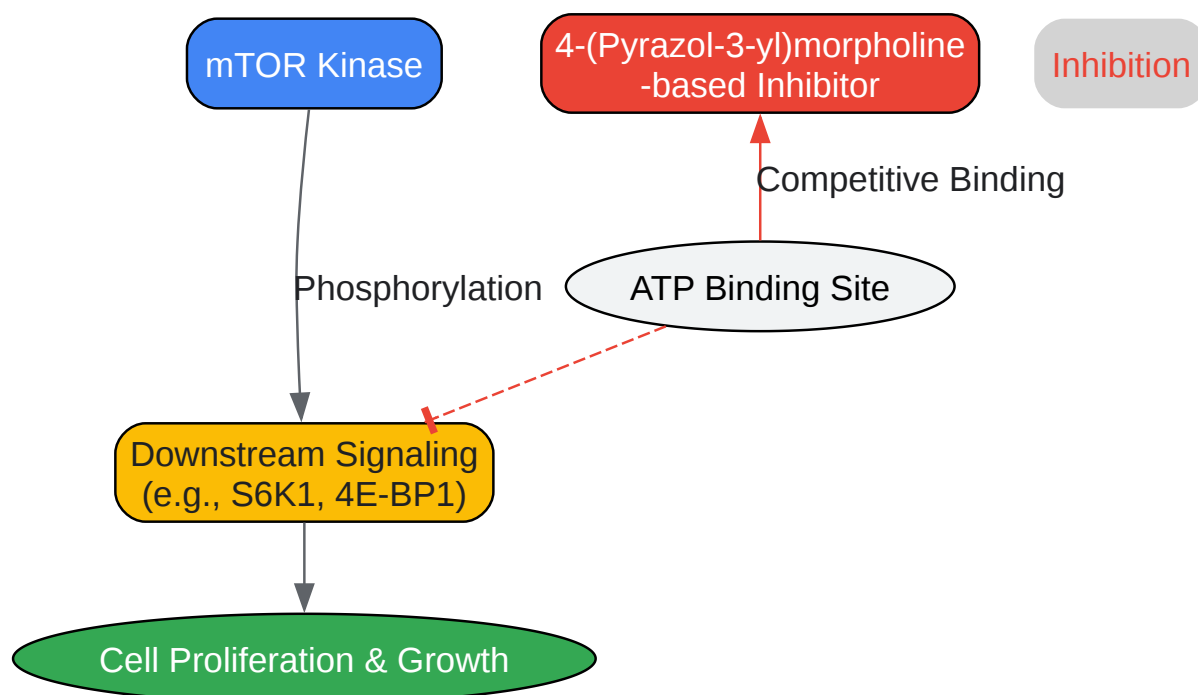
Caption: Key reactive sites on **4-(1H-Pyrazol-3-yl)morpholine**.

- **Pyrazole N1-H Acidity/Alkylation:** The pyrrole-like nitrogen (N1) bears a proton that is weakly acidic and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation, a common strategy in medicinal chemistry to modulate properties and explore structure-activity relationships (SAR).[9]
- **Morpholine Nitrogen Basicity:** The nitrogen atom of the morpholine ring is basic and readily protonated to form a morpholinium salt.[4] This site can also act as a nucleophile in reactions such as quaternization. This basicity is often crucial for solubility and for forming ionic interactions with acidic residues in protein active sites.
- **Electrophilic Aromatic Substitution:** The pyrazole ring can undergo electrophilic substitution, most readily at the C4 position. Reactions such as halogenation (e.g., with N-bromosuccinimide) can introduce functional handles for further cross-coupling reactions.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-(pyrazol-3-yl)morpholine scaffold is a validated "privileged structure" in the design of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

A notable example is in the development of inhibitors for the mammalian Target of Rapamycin (mTOR), a critical kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation. A study by Wyeth Research identified 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of mTOR.[10] In these molecules, the pyrazolo-pyrimidine core mimics the adenine region of ATP, while the morpholine group occupies a solvent-exposed region, enhancing solubility and potency.



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Caption: Inhibition of mTOR signaling by a competitive inhibitor.

Similarly, derivatives of N-(1H-pyrazol-3-yl) moieties have been established as potent leads for Casein Kinase 1 (CK1) inhibitors, which are targets for neurodegenerative diseases and

cancer.[11] The pyrazole core often serves as the hinge-binding motif, while substituents on the pyrazole ring, such as a morpholine, explore different pockets within the kinase active site to confer potency and selectivity.

Safety and Handling

As a research chemical, **4-(1H-Pyrazol-3-yl)morpholine** should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from its components and related structures can guide safe handling practices.

- **Hazard Profile:** Based on the SDS for morpholine and related pyrazoles, this compound should be treated as potentially harmful and irritant.[12][13][14] It is likely to be harmful if swallowed and may cause skin and eye irritation.
- **Personal Protective Equipment (PPE):** Always handle in a well-ventilated area or a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]
- **Handling:** Avoid creating dust. Use non-sparking tools if handling large quantities. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

By adhering to these guidelines, researchers can safely handle **4-(1H-Pyrazol-3-yl)morpholine** and explore its full potential in their scientific endeavors.

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